molecular formula C14H15FN2O5S B2650538 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034524-05-3

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2650538
CAS RN: 2034524-05-3
M. Wt: 342.34
InChI Key: AHHXYWMQVNSXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Fluorescence and MRI Imaging Agents

  • The compound has potential applications as a cholephilic fluorescence and 19 F MRI imaging agent, useful in probing liver and biliary metabolism. This is based on a study that synthesized fluorescent analogs by reacting with 1,1′-carbonyldiimidazole to bridge the dipyrrinone nitrogens and form an N, N′-carbonyldipyrrinone (Boiadjiev et al., 2006).

Polymerization and Material Science

  • The compound has been used in microwave-assisted rapid polycondensation reactions with diisocyanates to produce novel polyureas. These polyureas have potential applications in material science due to their unique properties, as demonstrated by their characterizations including IR, 1H-NMR, and thermogravimetric analysis (Mallakpour & Rafiee, 2004).

Caspase-3 Inhibition and Potential Cancer Treatment

  • Compounds derived from this chemical structure have been identified as potent inhibitors of caspase-3, an enzyme important in apoptosis. This suggests potential applications in cancer treatment, as caspase-3 inhibition can impact cancer cell survival (Kravchenko et al., 2005).

Anticancer and Antimicrobial Activities

  • N-substituted indole derivatives synthesized from the compound have shown promising anticancer activity against human breast cancer cell lines. This indicates potential applications in developing new cancer therapies (Kumar & Sharma, 2022).
  • Similarly, chalcone-imide derivatives synthesized from this chemical structure have shown significant antimicrobial activity, suggesting their potential as antibacterial agents (Kocyigit et al., 2018).

properties

IUPAC Name

3-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5S/c1-9-6-11(2-3-12(9)15)23(20,21)16-5-4-10(7-16)17-13(18)8-22-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHXYWMQVNSXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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